

# Measuring FAP Inhibition by BR102910: Application Notes and Protocols

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## Compound of Interest

Compound Name: BR102910

Cat. No.: B15291133

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## Abstract

This document provides detailed application notes and protocols for the characterization of **BR102910**, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease highly expressed in the tumor microenvironment and is implicated in various aspects of cancer progression, making it an attractive therapeutic target. [1] These guidelines are designed for researchers in oncology, fibrosis, and inflammation to accurately quantify the inhibitory activity of **BR102910** against FAP using established enzymatic and cell-based assays. The protocols herein describe the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, this document includes visualizations of the experimental workflow and the key signaling pathways influenced by FAP to provide a comprehensive understanding of the biological context.

## Introduction to FAP and BR102910

Fibroblast Activation Protein (FAP) is a member of the prolyl-specific serine protease family with both exopeptidase and endopeptidase activities.[2] While its expression is low in most healthy adult tissues, it is significantly upregulated in areas of tissue remodeling, such as in tumors, fibrotic tissues, and sites of inflammation.[2] FAP's role in the tumor microenvironment includes the degradation of extracellular matrix components, which facilitates cancer cell invasion and metastasis.[3][4] It also influences signaling pathways such as PI3K/AKT and Ras-ERK, which are critical for cell proliferation and survival.[3][5]

**BR102910** has been identified as a highly selective and potent inhibitor of FAP.[\[2\]](#)[\[6\]](#) Its ability to specifically target FAP with minimal off-target effects on related proteases like prolyl oligopeptidase (PREP) makes it a valuable tool for studying the biological functions of FAP and a promising candidate for therapeutic development.[\[2\]](#)[\[6\]](#)

## Quantitative Data Summary

The inhibitory activity of **BR102910** against FAP and the related protease PREP is summarized in the table below. The significant difference in IC50 values highlights the selectivity of **BR102910** for FAP.

Compound	Target	IC50	Reference
BR102910	FAP	2 nM	<a href="#">[6]</a>
BR102910	PREP	49.00 $\mu$ M	<a href="#">[6]</a>

## Experimental Protocols

### Enzymatic Assay for FAP Inhibition

This protocol describes an in vitro enzymatic assay to determine the IC50 value of **BR102910** for FAP using a fluorogenic substrate.

Materials:

- Recombinant Human FAP enzyme
- FAP fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)[\[7\]](#)[\[8\]](#)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- **BR102910**
- 96-well black microplate
- Fluorescence microplate reader

Protocol:

- Prepare Reagents:
  - Dilute recombinant FAP enzyme in assay buffer to the desired working concentration.
  - Prepare a stock solution of the FAP fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.
  - Prepare a serial dilution of **BR102910** in DMSO, and then dilute further in assay buffer.
- Assay Procedure:
  - Add 50 µL of the diluted FAP enzyme solution to each well of the 96-well plate.
  - Add 25 µL of the serially diluted **BR102910** or vehicle control (DMSO in assay buffer) to the respective wells.
  - Incubate the plate at 37°C for 15 minutes.
  - Initiate the enzymatic reaction by adding 25 µL of the diluted FAP fluorogenic substrate to each well.
  - Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9] Continue to read the fluorescence every minute for 30 minutes.
- Data Analysis:
  - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of **BR102910**.
  - Normalize the reaction rates to the vehicle control.
  - Plot the normalized reaction rates against the logarithm of the **BR102910** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cell-Based Assay for FAP Inhibition

This protocol outlines a cell-based assay to evaluate the inhibitory effect of **BR102910** on FAP activity in a cellular context using a FAP-expressing cell line.

Materials:

- FAP-expressing cell line (e.g., U87MG glioblastoma cells)[7][8]
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- FAP fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)[7][8]
- **BR102910**
- 96-well clear-bottom black microplate
- Fluorescence microplate reader

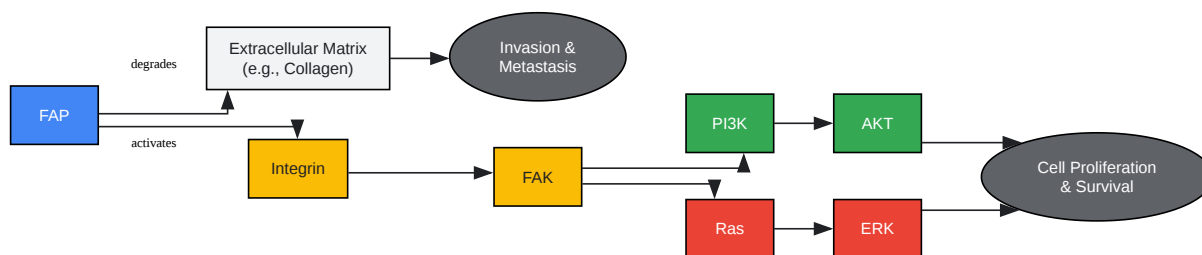
Protocol:

- Cell Culture and Seeding:
  - Culture the FAP-expressing cells in appropriate medium until they reach 80-90% confluency.
  - Seed the cells into a 96-well clear-bottom black microplate at a density of  $5 \times 10^4$  cells per well and allow them to adhere overnight.
- Inhibitor Treatment:
  - Prepare a serial dilution of **BR102910** in cell culture medium.
  - Remove the old medium from the wells and wash the cells once with PBS.
  - Add 100  $\mu$ L of the serially diluted **BR102910** or vehicle control to the respective wells.
  - Incubate the plate at 37°C in a CO2 incubator for 1 hour.

- FAP Activity Measurement:
  - Prepare the FAP fluorogenic substrate solution in PBS.
  - Remove the inhibitor-containing medium and wash the cells twice with PBS.
  - Add 100  $\mu$ L of the substrate solution to each well.
  - Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9] Continue to read the fluorescence every 5 minutes for 60 minutes.
- Data Analysis:
  - Calculate the rate of reaction for each concentration of **BR102910**.
  - Normalize the reaction rates to the vehicle control.
  - Plot the normalized reaction rates against the logarithm of the **BR102910** concentration and fit the data to determine the cellular IC50 value.

## Visualizations

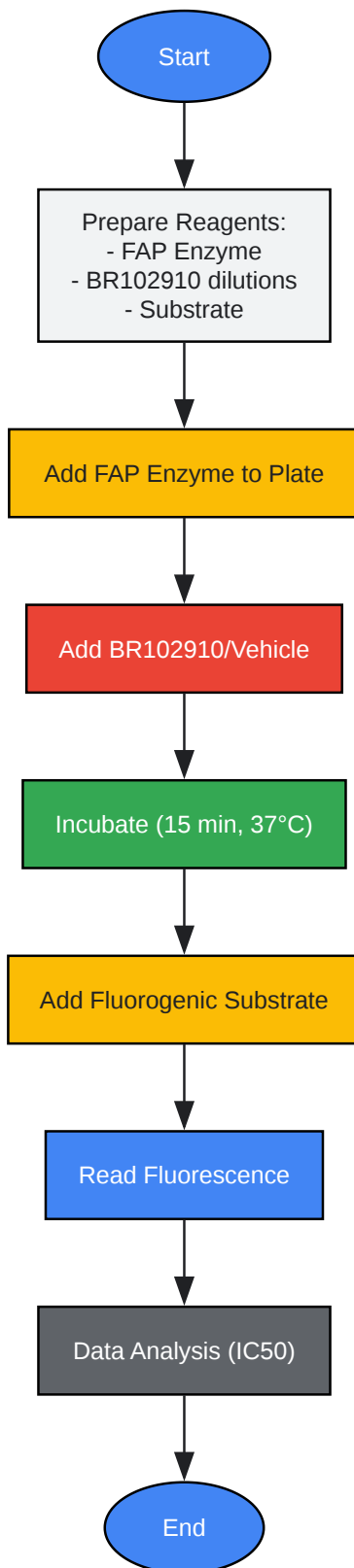
### FAP Signaling Pathways



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Caption: Key signaling pathways modulated by FAP activity.

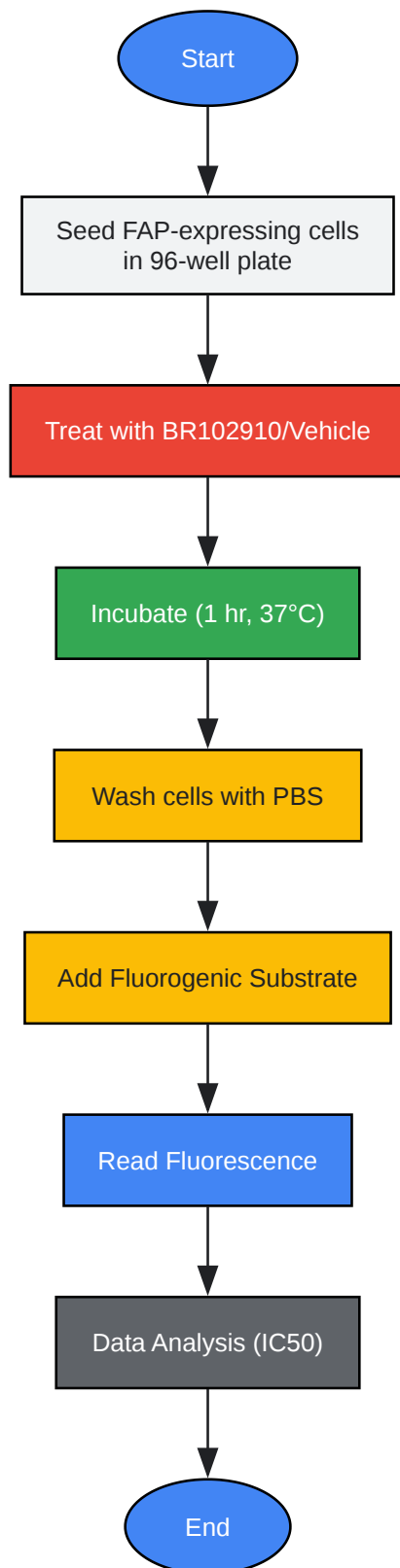
## Experimental Workflow for Enzymatic Assay



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Caption: Workflow for the FAP enzymatic inhibition assay.

## Experimental Workflow for Cell-Based Assay



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Caption: Workflow for the FAP cell-based inhibition assay.

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